N-(3-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Overview
Description
N-(3-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a tetrahydrobenzothieno pyrimidine core, and an acetamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Tetrahydrobenzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Bromophenyl Group: This step can be achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with the tetrahydrobenzothieno pyrimidine intermediate.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for biochemical studies.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific biological pathways.
Diagnostics: Possible use in diagnostic assays due to its specific binding properties.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-(3-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- N-(3-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Uniqueness
N-(3-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H16BrN3OS2 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H16BrN3OS2/c19-11-4-3-5-12(8-11)22-15(23)9-24-17-16-13-6-1-2-7-14(13)25-18(16)21-10-20-17/h3-5,8,10H,1-2,6-7,9H2,(H,22,23) |
InChI Key |
JRYJICJXGAENMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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